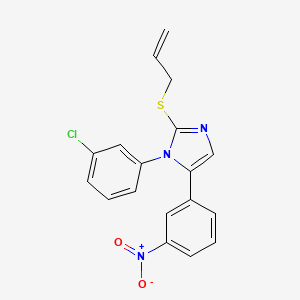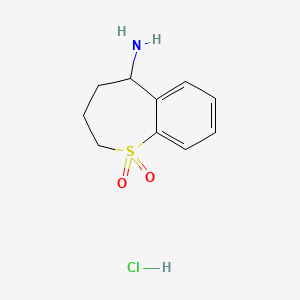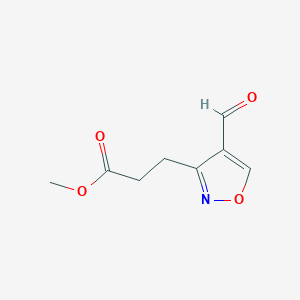![molecular formula C22H22BrN3O3 B2518420 1-(4-bromophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-14-6](/img/structure/B2518420.png)
1-(4-bromophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular structure. In the context of synthesizing pyrazine derivatives, the papers provided detail different approaches. For instance, one study describes the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides through the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which were prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Another paper outlines the synthesis of a pyrazine derivative by reacting 4-amino-N-(benzo[d]thiazol-2-yl)benzamide with pyrazine-2-carboxylic acid . Additionally, a domino one-flask synthesis method is described for the formation of 1-substituted-5-aminoimidazole-4-carboxamides, which can be transformed into a pyrazine derivative under microwave conditions . These methods highlight the versatility and complexity of synthesizing pyrazine derivatives, which can be tailored for specific biological activities.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical and biological properties. The structure of the synthesized compounds in the studies was confirmed using various spectroscopic techniques such as IR, 1H NMR, and HRMS , as well as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compound, which is essential for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyrazine derivatives is influenced by the substituents attached to the pyrazine ring. The papers discuss the synthesis of compounds with potential insecticidal, fungicidal, antibacterial, antifungal, and anticancer activities . The reactivity of these compounds can be attributed to the presence of functional groups such as carboxamide, which can interact with biological molecules, and bromo and chloro substituents, which can undergo further chemical transformations. The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate in the production of a new insecticide, demonstrates the importance of these reactions in developing agrochemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. While the papers provided do not explicitly discuss these properties, they can be inferred from the molecular structure and the functional groups present. For example, the presence of methoxy groups can increase solubility in organic solvents, while bromo and chloro substituents can affect the compound's reactivity and stability. The synthesis methods described in the papers also suggest that these compounds are stable enough to be isolated and characterized, which is indicative of their robustness .
Applications De Recherche Scientifique
Heterocyclic Chemistry and Drug Discovery
Pyrazine and Quinoxaline Derivatives : The heterocyclic compounds containing pyrazine and quinoxaline cores are significant in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and analgesic effects, among others. Such compounds are utilized as dyes, pharmaceuticals, and antibiotics, underscoring their versatility and potential as scaffolds in drug discovery efforts (Aastha Pareek and Dharma Kishor, 2015); (A. M. Dar & Shamsuzzaman, 2015).
Synthetic Applications : Pyrazines serve as key intermediates in the synthesis of complex molecules, demonstrating their role in the development of new synthetic methodologies. These compounds' ability to engage in various chemical reactions makes them invaluable in crafting molecules with potential therapeutic properties (M. Doležal & J. Zítko, 2015).
Optoelectronic Materials
- Quinazolines and Pyrimidines in Optoelectronics : Research on quinazoline and pyrimidine derivatives for electronic devices highlights their application in luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The incorporation of these heterocyclic moieties into π-extended conjugated systems is critical for developing novel optoelectronic materials, demonstrating their potential beyond pharmaceuticals (G. Lipunova et al., 2018).
Novel Catalytic and Synthetic Methods
- Catalysis and Organic Synthesis : The exploration of heterocyclic compounds in catalysis reveals their utility in promoting various chemical transformations. Their roles in asymmetric catalysis, synthesis of bioactive molecules, and development of green chemistry protocols signify the broad applicability of these compounds in enhancing reaction efficiencies and selectivities (Mehul P. Parmar et al., 2023).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O3/c1-28-19-7-3-5-17(21(19)29-2)24-22(27)26-14-13-25-12-4-6-18(25)20(26)15-8-10-16(23)11-9-15/h3-12,20H,13-14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLDYXNZKNZOJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2518344.png)
![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518345.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B2518346.png)

![cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B2518348.png)




![3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2518359.png)
